6-methyl-1H,2H,3H,4H,9H-pyrido[3,4-b]indol-1-one
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Overview
Description
6-methyl-1H,2H,3H,4H,9H-pyrido[3,4-b]indol-1-one is a heterocyclic compound that belongs to the indole family. Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities
Preparation Methods
The synthesis of 6-methyl-1H,2H,3H,4H,9H-pyrido[3,4-b]indol-1-one can be achieved through several synthetic routes. One common method involves the reaction of 4-methoxyphenylhydrazine hydrochloride with appropriate reagents . The reaction conditions typically include the use of solvents like chloroform, DMSO, or methanol, and may require heating . Industrial production methods often involve optimizing these conditions to achieve higher yields and purity.
Chemical Reactions Analysis
6-methyl-1H,2H,3H,4H,9H-pyrido[3,4-b]indol-1-one undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include sodium nitrite, potassium iodide, and p-toluenesulfonic acid . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield different indole derivatives, while substitution reactions can introduce various functional groups onto the indole ring .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, indole derivatives, including 6-methyl-1H,2H,3H,4H,9H-pyrido[3,4-b]indol-1-one, have shown potential as antiviral, anticancer, and antimicrobial agents . Additionally, these compounds are being investigated for their potential use in treating various disorders and diseases .
Mechanism of Action
The mechanism of action of 6-methyl-1H,2H,3H,4H,9H-pyrido[3,4-b]indol-1-one involves its interaction with specific molecular targets and pathways. Indole derivatives are known to bind with high affinity to multiple receptors, which can lead to various biological effects . The exact molecular targets and pathways involved depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
6-methyl-1H,2H,3H,4H,9H-pyrido[3,4-b]indol-1-one can be compared with other similar compounds, such as tetrahydroharmine and 1-methyl-9H-pyrido[3,4-b]indole . These compounds share a similar indole structure but differ in their functional groups and biological activities.
Properties
IUPAC Name |
6-methyl-2,3,4,9-tetrahydropyrido[3,4-b]indol-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O/c1-7-2-3-10-9(6-7)8-4-5-13-12(15)11(8)14-10/h2-3,6,14H,4-5H2,1H3,(H,13,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVVJFCFUHVBAEC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC3=C2CCNC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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